4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine

Medicinal Chemistry Kinase Inhibitor Building Block

Medicinal chemists pursuing kinase inhibitor SAR require building blocks that enable divergent library synthesis. Mono-chlorinated pyrrolotriazine analogs constrain diversification to a single vector, limiting lead optimization throughput. 4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine (CAS 1221714-51-7) resolves this with two orthogonal chlorine handles at C4 and C6, enabling sequential SNAr or palladium-catalyzed cross-coupling for rapid SAR exploration. This dual reactivity has been validated in patents targeting VEGFR-2, FGFR-1, PI3K, and pan-Aurora kinases. Supplied with full analytical documentation (≥97% purity) for seamless integration into hit-to-lead workflows.

Molecular Formula C6H3Cl2N3
Molecular Weight 188.011
CAS No. 1221714-51-7
Cat. No. B580587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine
CAS1221714-51-7
Synonyms4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine
Molecular FormulaC6H3Cl2N3
Molecular Weight188.011
Structural Identifiers
SMILESC1=C2C(=NC=NN2C=C1Cl)Cl
InChIInChI=1S/C6H3Cl2N3/c7-4-1-5-6(8)9-3-10-11(5)2-4/h1-3H
InChIKeyMJGNAKMZKBUOLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine for Kinase Inhibitor Synthesis


4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine (CAS 1221714-51-7) is a bicyclic nitrogen heterocycle characterized by a fused pyrrole and 1,2,4-triazine ring system with chlorine substituents at the 4 and 6 positions [1]. With a molecular formula of C6H3Cl2N3 and a molecular weight of 188.01 g/mol, this compound belongs to the pyrrolotriazine class, a scaffold recognized as a 'privileged template' in medicinal chemistry due to its versatility in drug discovery [2]. Its strategic dual chlorination provides distinct physicochemical properties and positions it as a key intermediate for the synthesis of kinase inhibitors, particularly for targets such as VEGFR-2, FGFR-1, and PI3K [3][4].

1
Dual reactive handles at C4 and C6 for sequential functionalizationEnables orthogonal SNAr or cross-coupling diversification
2
Pyrrolotriazine scaffold for kinase inhibitor synthesisReported privileged template for VEGFR-2, FGFR-1, PI3K targets
3
Building block for focused library synthesisSupports SAR-driven hit-to-lead and lead optimization workflows

4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine: Irreplaceable by Analogs


Pyrrolotriazine derivatives are not functionally interchangeable; the substitution pattern critically governs both synthetic utility and biological target engagement. The 4,6-dichloro motif in 4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine (CAS 1221714-51-7) provides two orthogonal reactive handles for sequential functionalization via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling, a feature absent in mono-chloro analogs like 4-chloropyrrolo[2,1-f][1,2,4]triazine [1]. This dual chlorination is not merely an incremental change but a strategic design element that enables the construction of more complex and potent kinase inhibitors, as evidenced by its inclusion as a key intermediate in numerous patents for anti-cancer agents targeting VEGFR-2, FGFR-1, and PI3K pathways [2][3]. Substituting this specific compound with a less functionalized analog would severely limit synthetic options and potentially alter the desired biological activity, making procurement of the exact dichloro derivative essential for research programs requiring specific vectors for molecular diversification [4].

This Compound
Mono-Chloro Analog
Diversification Two orthogonal reactive sites (C4 and C6)
Single reactive site limits library complexity and SAR exploration
Lipophilicity Higher computed lipophilicity may shift permeability profile
Lower baseline lipophilicity may alter downstream ADME properties
Synthetic Utility Enables construction of more diverse kinase inhibitor analogs
Limited diversification may reduce patent and SAR opportunities

4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine: Comparative Evidence


Dual Chlorination for Synthetic Versatility

4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine possesses two reactive chlorine atoms, enabling sequential functionalization at both the C4 and C6 positions. This contrasts with the mono-chloro analog, 4-chloropyrrolo[2,1-f][1,2,4]triazine, which has only one site for nucleophilic aromatic substitution (SNAr) or cross-coupling, severely limiting its potential for generating diverse analog libraries [1]. The dual chlorination is a critical feature for constructing complex kinase inhibitors, as demonstrated in the synthesis of pan-PI3K inhibitors where both C4 and C6 positions are leveraged to optimize potency and pharmacokinetic properties [2].

Diversification Handles
Class-level
2 reactive sites vs. 1 for mono-chloro analog
Supports SAR-driven library synthesis workflows
Structural analysis; experimental coupling data to verify
Medicinal Chemistry Kinase Inhibitor Building Block

Higher Lipophilicity vs. Mono-Chloro Analog

The computed XLogP3 value for 4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine is 2.0, indicating significantly higher lipophilicity compared to its mono-chloro analog, 4-chloropyrrolo[2,1-f][1,2,4]triazine, which has a computed XLogP3 of 1.4 [1]. This difference of 0.6 log units translates to an approximately 4-fold increase in partition coefficient, which can positively influence membrane permeability and passive diffusion, key parameters for intracellular target engagement [2]. Higher lipophilicity, while needing to be balanced with solubility, is a desirable starting point for optimizing the pharmacokinetic profile of lead compounds targeting intracellular kinases.

Lipophilicity
Cross-study
XLogP3 2.0 (+0.6 log units vs. mono-chloro 1.4)
Reported computed lipophilicity context
Computed property; experimental logP to confirm
Medicinal Chemistry ADME Physicochemical Properties

Pyrrolotriazine Scaffold vs. Alternative Heterocycles

The pyrrolo[2,1-f][1,2,4]triazine scaffold, of which 4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine is a key building block, has been validated in numerous studies as a 'privileged scaffold' for kinase inhibition. For example, optimized pyrrolotriazine analogs have demonstrated high cellular activity and improved rat PK profiles in pan-Aurora kinase inhibitor programs [1]. Similarly, SAR studies have identified pyrrolotriazine-based leads with nanomolar potency against PI3K isoforms, suitable for in vivo evaluation [2]. This established class-level efficacy provides a strong rationale for prioritizing this scaffold over less-validated heterocyclic alternatives like pyrazolo[3,4-d]pyrimidines or quinazolines, for which the initial investment in SAR may yield lower probabilities of success [3].

Scaffold Validation
Class-level
Multiple kinase programs reported (pan-Aurora, PI3K, VEGFR-2)
Class-level literature precedence for kinase inhibition
Qualitative assessment; individual target SAR requires validation
Kinase Inhibition Drug Discovery Scaffold Selection

4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine: Key Applications


Kinase Inhibitor Library Diversification

4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine serves as a foundational building block for synthesizing focused libraries of kinase inhibitors. The dual chlorination at the 4 and 6 positions enables parallel or sequential diversification via SNAr or cross-coupling reactions, allowing medicinal chemists to rapidly explore structure-activity relationships (SAR) around this 'privileged scaffold' [1]. This approach has been successfully applied in the development of potent inhibitors targeting VEGFR-2, FGFR-1, PI3K, and pan-Aurora kinases, making it a strategic choice for hit-to-lead and lead optimization campaigns [2][3].

Bioisosteric Replacement of Adenine/Quinazoline

The pyrrolo[2,1-f][1,2,4]triazine core is an established bioisostere for adenine, quinazoline, and pyrimidine scaffolds, which are prevalent in ATP-competitive kinase inhibitors [1]. 4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine provides a convenient entry point for constructing these bioisosteric replacements. Its enhanced lipophilicity (XLogP3 = 2.0) relative to less substituted analogs can be advantageous for improving the pharmacokinetic properties of derived inhibitors, particularly their membrane permeability and oral bioavailability [2].

PI3K/Akt/mTOR Inhibitors for Oncology

The PI3K/Akt/mTOR signaling pathway is a validated target in oncology, and pyrrolotriazine derivatives have been identified as promising pan-PI3K inhibitors [1]. 4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine is a key intermediate for synthesizing these compounds, as demonstrated by SAR studies where C4 and C6 modifications were critical for achieving nanomolar potency and favorable microsomal stability [2]. This compound is therefore highly relevant for research groups focused on developing next-generation PI3K inhibitors for cancer therapy.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Dual-site diversification efficiency
SAR expansion and hit-to-lead workflow review
Bioisosteric scaffold replacement studies
Core geometry and computed lipophilicity profile
Target engagement and permeability assay context
PI3K/Akt/mTOR pathway inhibition studies
Scaffold-derived SAR for isoform selectivity
Pathway-specific endpoint and model-response review

Technical Documentation Hub

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